Kinase Selectivity Advantage of Pyrido[2,3-d]pyridazin-8(7H)-one Hinge-Binder Motif in GNE-9815
The pyrido[2,3-d]pyridazin-8(7H)-one core, when incorporated into the pan-RAF inhibitor GNE-9815, confers a uniquely high kinase selectivity. GNE-9815 displays clean kinase selectivity against a panel of 223 kinases, with no inhibition >70% at a concentration of 0.1 μM, apart from RAF kinases . This selectivity is attributed to the minimal polar hinge contacts made by the pyridopyridazinone moiety, a feature not typically observed with more promiscuous hinge binders like imidazo[1,2-b]pyridazines [1].
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | GNE-9815: No inhibition >70% at 0.1 μM against 223 kinases |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine-based RAF inhibitors (e.g., TAK-593) generally exhibit broader kinase inhibition profiles |
| Quantified Difference | GNE-9815 is among the most highly kinase-selective RAF inhibitors reported to date |
| Conditions | In vitro kinase panel screening at 0.1 μM |
Why This Matters
For drug discovery programs, high kinase selectivity minimizes off-target effects and toxicity, making this scaffold a preferred starting point for developing safer clinical candidates.
- [1] Huestis, M. P., et al. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Med. Chem. Lett. 2021, 12, 5, 791–797. View Source
